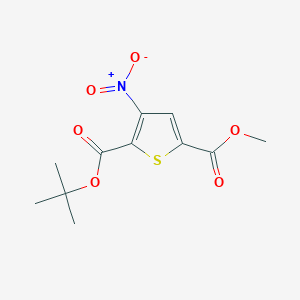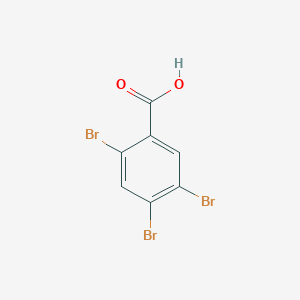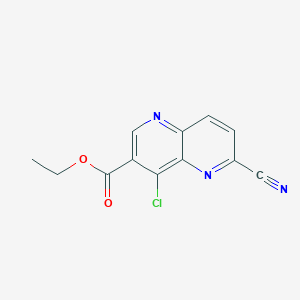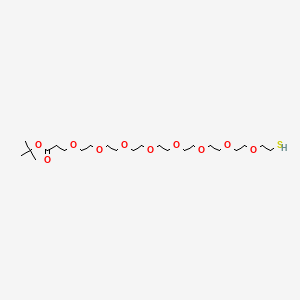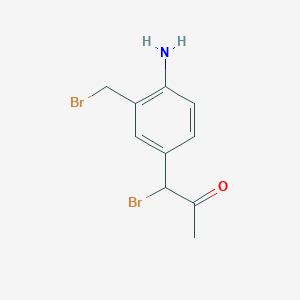
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, featuring methoxy, iodo, and fluoromethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene typically involves the iodination of a dimethoxybenzene precursor followed by the introduction of a fluoromethoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The fluoromethoxy group can be introduced using fluoromethyl ethers under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize microreactor systems that allow for precise control of reaction parameters, such as temperature and pressure, to optimize the synthesis process .
化学反応の分析
Types of Reactions
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the fluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3-dimethoxy-4-azido-2-(fluoromethoxy)benzene, while oxidation with potassium permanganate can produce 1,3-dimethoxy-4-iodo-2-(fluoromethoxy)benzoic acid .
科学的研究の応用
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then undergo further reactions to yield various products .
類似化合物との比較
Similar Compounds
1,3-Dimethoxy-4-iodobenzene: Lacks the fluoromethoxy group, making it less versatile in certain reactions.
1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene: Similar structure but with different positioning of the iodine and fluoromethoxy groups.
1-Iodo-2,5-dimethoxy-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethoxy group, leading to different chemical properties .
Uniqueness
1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is unique due to the presence of both iodine and fluoromethoxy groups, which provide distinct reactivity and potential for diverse applications in synthesis and research .
特性
分子式 |
C9H10FIO3 |
|---|---|
分子量 |
312.08 g/mol |
IUPAC名 |
3-(fluoromethoxy)-1-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-4-3-6(11)8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3 |
InChIキー |
GNPCXXKBLAKYRM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)I)OC)OCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


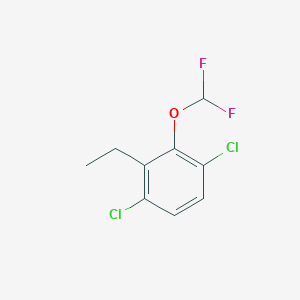

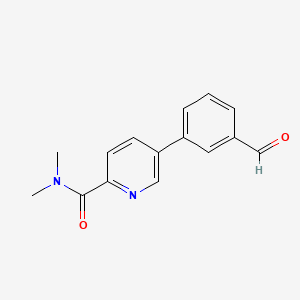
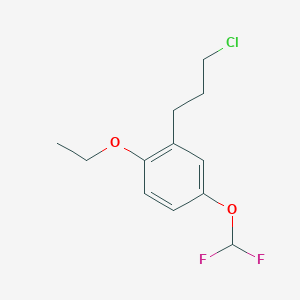
![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)
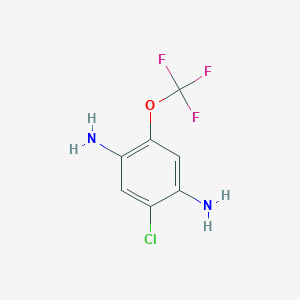
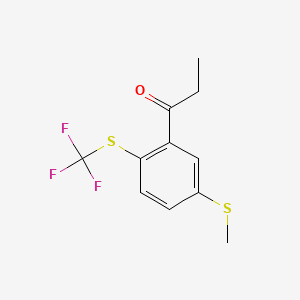
![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
